2-Nitro-5-(piperidin-1-yl)benzamide
Overview
Description
2-Nitro-5-(piperidin-1-yl)benzamide is a chemical compound that is part of a broader class of compounds that have been studied for their potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the research does discuss various analogues and derivatives that share structural similarities, such as the presence of nitro groups and piperidine rings, which are common in compounds with potential anti-tuberculosis activity or as opioid receptor agonists .
Synthesis Analysis
The synthesis of related compounds involves various strategies to improve bioavailability and pharmacological profiles. For instance, one approach to enhance the bioavailability of a lead anti-tuberculosis compound was to modify the piperazine ring and introduce nitrogen into the aromatic ring, which could be analogous to modifications that might be made to 2-Nitro-5-(piperidin-1-yl)benzamide . Another synthesis method involved the condensation of piperidin-4-yl-diphenyl-methanol with an appropriate sulfonyl chloride in the presence of a base, which could potentially be adapted for the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Nitro-5-(piperidin-1-yl)benzamide has been characterized using techniques such as X-ray crystallography. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with two nitro groups and a benzamide moiety, was determined to have an orthorhombic space group with specific unit cell dimensions and dihedral angles between aromatic rings . This information is valuable for understanding the 3-dimensional conformation and potential reactivity of 2-Nitro-5-(piperidin-1-yl)benzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures similar to 2-Nitro-5-(piperidin-1-yl)benzamide often include the formation of amides and the introduction of various functional groups to alter the compound's properties. For instance, the synthesis of a potent δ opioid receptor agonist involved the formation of a benzamide derivative through an aryllithium reaction with carbon dioxide . These reactions are indicative of the types of chemical transformations that 2-Nitro-5-(piperidin-1-yl)benzamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-Nitro-5-(piperidin-1-yl)benzamide can be inferred from their structural characteristics. For example, the presence of nitro groups and aromatic rings suggests that these compounds may have significant electronic and steric effects, influencing their reactivity and interactions with biological targets. The crystallographic data provide insights into the stability and potential intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's behavior in a biological environment .
Scientific Research Applications
Synthesis and Biological Evaluation as Potential Prokinetic Agents
2-Nitro-5-(piperidin-1-yl)benzamide derivatives have been studied for their potential as prokinetic agents. Cinitapride related benzimidazole derivatives, synthesized from the condensation of corresponding diamines with carboxylic acids, exhibited promising anti-ulcerative activity. These compounds, including 4, 5-Diamino-N-(piperidin-4-yl)benzamide derivatives, are identified as potential starting materials for drugs with marked effects on ulcerative conditions (G. Srinivasulu et al., 2005).
Antileishmanial Activity
A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including compounds structurally related to 2-Nitro-5-(piperidin-1-yl)benzamide, demonstrated significant in vitro activity against the promastigote and amastigote forms of Leishmania major. This highlights their potential in antileishmanial drug development (A. Tahghighi et al., 2011).
Bioactivity of Benzamide Derivatives and Metal Complexes
Research on metal complexes of new benzamides, including derivatives of 2-Nitro-5-(piperidin-1-yl)benzamide, showed promise in the field of antibacterial agents. These complexes, particularly copper complexes, exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (E. Khatiwora et al., 2013).
Future Directions
Piperidine derivatives, such as 2-Nitro-5-(piperidin-1-yl)benzamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications .
properties
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXUGZZQMDNPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377020 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(piperidin-1-yl)benzamide | |
CAS RN |
421558-77-2 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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